1-[(4-fluorophenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine
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Overview
Description
1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzenesulfonyl group attached to a pyrazole ring, which is further substituted with diphenylamine groups. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine typically involves multiple steps, starting with the preparation of key intermediates One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with hydrazine derivatives to form the pyrazole ringThe reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can form strong interactions with active sites, while the diphenylamine groups enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzenesulfonyl chloride
- 4-Fluorobenzene-1-sulfonyl chloride
- p-Fluorobenzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 1-(4-fluorobenzenesulfonyl)-N3,N5-diphenylpyrazole-3,5-diamine stands out due to its unique combination of a pyrazole ring and diphenylamine groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H17FN4O2S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3-N,5-N-diphenylpyrazole-3,5-diamine |
InChI |
InChI=1S/C21H17FN4O2S/c22-16-11-13-19(14-12-16)29(27,28)26-21(24-18-9-5-2-6-10-18)15-20(25-26)23-17-7-3-1-4-8-17/h1-15,24H,(H,23,25) |
InChI Key |
NUVDAADQFUXINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)NC4=CC=CC=C4 |
Origin of Product |
United States |
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